![molecular formula C20H22N2O2 B246917 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole, commonly known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids such as THC. AM-251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.
Mécanisme D'action
AM-251 is a selective antagonist of the 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole receptor. It binds to the 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of the downstream signaling pathways activated by the 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole receptor.
Biochemical and Physiological Effects:
AM-251 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as dopamine, glutamate, and GABA in various brain regions. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, AM-251 has been shown to have analgesic effects in various pain models.
Avantages Et Limitations Des Expériences En Laboratoire
AM-251 is a widely used tool in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. Its selective antagonism of the 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole receptor allows for the investigation of the specific role of the 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole receptor in various processes. However, it is important to note that the endocannabinoid system is a complex system with multiple receptors and ligands, and the use of AM-251 alone may not fully elucidate the role of the endocannabinoid system in certain processes.
Orientations Futures
1. Investigating the role of the endocannabinoid system in the regulation of energy metabolism and glucose homeostasis.
2. Investigating the role of the endocannabinoid system in the regulation of mood and anxiety.
3. Investigating the potential therapeutic applications of 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole receptor antagonists in the treatment of obesity and metabolic disorders.
4. Investigating the potential therapeutic applications of 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole receptor antagonists in the treatment of neurological disorders such as Parkinson's disease and epilepsy.
Méthodes De Synthèse
AM-251 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-allyl-2-methoxyphenol with 3-bromopropylamine to form the intermediate 3-(4-allyl-2-methoxyphenoxy)propylamine. This intermediate is then reacted with 1H-indazole-3-carboxylic acid to form the final product, AM-251.
Applications De Recherche Scientifique
AM-251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and memory. Dysregulation of the endocannabinoid system has been implicated in various pathological conditions such as obesity, diabetes, and neurological disorders.
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]indazole |
InChI |
InChI=1S/C20H22N2O2/c1-3-7-16-10-11-19(20(14-16)23-2)24-13-6-12-22-18-9-5-4-8-17(18)15-21-22/h3-5,8-11,14-15H,1,6-7,12-13H2,2H3 |
Clé InChI |
BNYYRYDPHXNIDO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCN2C3=CC=CC=C3C=N2 |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)OCCCN2C3=CC=CC=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



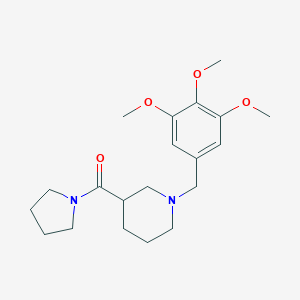
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
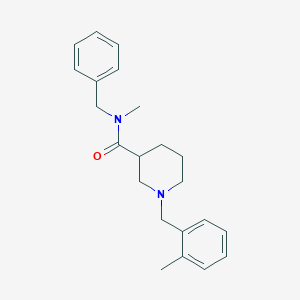
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
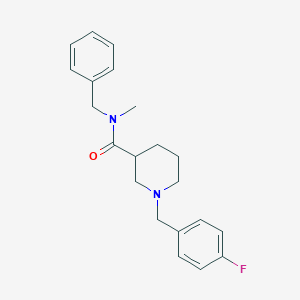
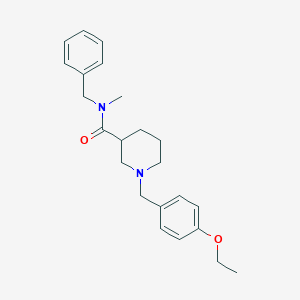
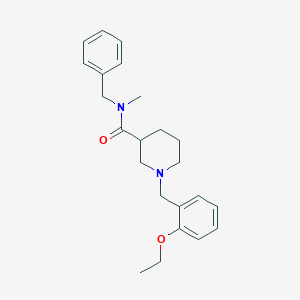
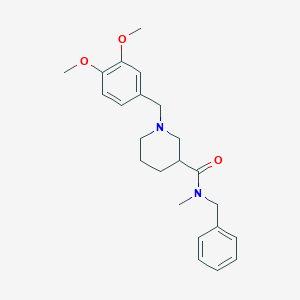
![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)
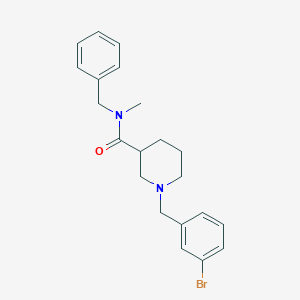
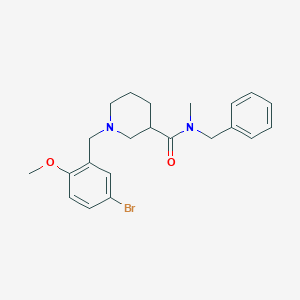
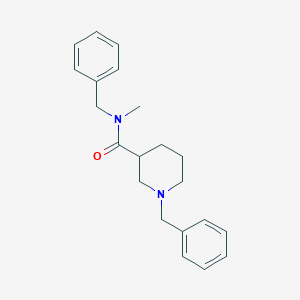
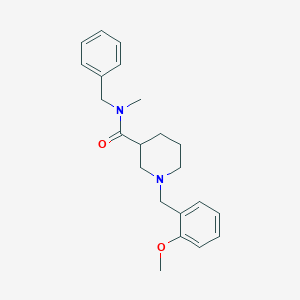
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)